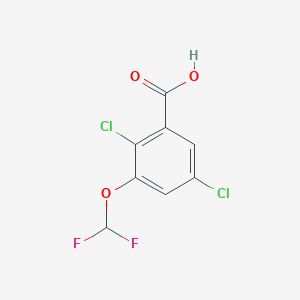

2,5-Dichloro-3-(difluoromethoxy)benzoic acid

Description

Properties

IUPAC Name |

2,5-dichloro-3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-4(7(13)14)6(10)5(2-3)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCFDJNHDMAUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification and Substitution Reactions

A common approach involves the reaction of hydroxybenzaldehyde derivatives with difluoromethylating agents or difluoromethoxy precursors under basic conditions. For example, potassium carbonate is frequently used as a base to facilitate nucleophilic substitution reactions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

- Base: Potassium carbonate (K2CO3) preferred for its mildness and efficiency.

- Solvent: DMF or similar high-boiling polar aprotic solvents.

- Temperature: 20–80°C, often heating for several hours (3–6 hours) to ensure reaction completion.

Oxidation to Benzoic Acid

The aldehyde intermediates are oxidized to the corresponding benzoic acids using oxidizing agents such as sodium chlorite (NaClO2) in the presence of sulfamic acid as a catalyst in glacial acetic acid.

-

- Oxidant: Sodium chlorite (NaClO2)

- Catalyst: Sulfamic acid

- Solvent: Glacial acetic acid

- Temperature: Room temperature

- Reaction time: ~1 hour

Halogenation (Chlorination)

Selective chlorination at the 2 and 5 positions on the aromatic ring is typically achieved using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions. The chlorination step is often performed on intermediates bearing the difluoromethoxy substituent to avoid side reactions.

- Typical Conditions:

- Chlorinating agent: Sulfuryl chloride or N-chlorosuccinimide

- Solvent: Chloroform or dichloromethane

- Temperature: 0–25°C to control regioselectivity

Representative Synthetic Sequence

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-hydroxy-2,5-dichlorobenzaldehyde | Potassium carbonate, difluoromethylating agent, DMF, 70°C | 2,5-Dichloro-3-(difluoromethoxy)benzaldehyde | ~85 | Etherification step |

| 2 | 2,5-Dichloro-3-(difluoromethoxy)benzaldehyde | Sodium chlorite, sulfamic acid, glacial acetic acid, RT | 2,5-Dichloro-3-(difluoromethoxy)benzoic acid | ~97 | Oxidation of aldehyde to acid |

| 3 | This compound | Purification by filtration and drying | Pure acid | — | Final isolation |

Detailed Research Findings

Base Selection: Potassium carbonate is favored due to its efficacy in promoting nucleophilic substitution without causing side reactions or degradation of sensitive difluoromethoxy groups.

Oxidation Efficiency: Use of sodium chlorite with sulfamic acid in acetic acid provides a mild and high-yielding oxidation method for converting aldehydes to acids, avoiding over-oxidation or chlorination of the aromatic ring.

Purification: Isolation of the benzoic acid is typically achieved by precipitation upon addition of water, followed by filtration and drying under vacuum at moderate temperatures (40–45°C) to preserve compound integrity.

Reaction Monitoring: TLC and NMR (1H and 19F) spectroscopy are standard analytical techniques used to confirm the substitution pattern and purity of intermediates and final products.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Range/Values |

|---|---|---|

| Base | Potassium carbonate | 1.0–1.5 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | 10–50 mL per 1 g substrate |

| Temperature (etherification) | 20–80°C | Usually 70–80°C |

| Oxidizing agent | Sodium chlorite (NaClO2) | 1.5 equivalents |

| Catalyst for oxidation | Sulfamic acid | 1.5 equivalents |

| Oxidation solvent | Glacial acetic acid | 10–50 mL per 1 g substrate |

| Oxidation temperature | Room temperature | 20–25°C |

| Reaction time (oxidation) | ~1 hour | — |

| Yield (overall) | High yield for oxidation step | Up to 97% |

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Catalysts: Acid catalysts, such as sulfuric acid or hydrochloric acid, are used for esterification reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.

Reduction Products: Reduction of the carboxylic acid group can yield alcohols.

Esters: Esterification reactions yield ester derivatives of this compound.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

Acidity : The target compound’s acidity (pKa) is expected to be lower (more acidic) than 2,5-dichlorobenzoic acid due to the additional electron-withdrawing -OCHF₂ group. However, it is likely less acidic than 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, where the -OH group exerts a stronger electron-withdrawing effect .

Steric Effects : Chlorine’s larger atomic radius compared to fluorine (in 3,5-difluorobenzoic acid) may influence steric hindrance in molecular interactions .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with two chlorine atoms and a difluoromethoxy group. This unique structure contributes to its biological activity by influencing its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group enhances binding affinity, which may lead to inhibition or modulation of enzyme activity or receptor function. This interaction can trigger various biochemical pathways relevant to therapeutic effects.

Antifungal Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit notable antifungal properties. For instance, related compounds have shown significant efficacy against Candida neoformans, with minimal inhibitory concentrations (MICs) as low as 0.06 μg/mL in some cases .

Anti-inflammatory Effects

Research has demonstrated that this compound may play a role in reducing inflammation. A study highlighted the compound's potential in attenuating transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT) in lung cells, which is crucial in fibrotic diseases . This suggests a mechanism where the compound could mitigate fibrosis through modulation of key signaling pathways.

Study on Pulmonary Fibrosis

In a controlled study involving A549 lung cells and bleomycin-induced pulmonary fibrosis models in rats, treatment with this compound resulted in decreased expression of fibrotic markers such as α-SMA and collagen I. Concurrently, there was an increase in E-cadherin expression, indicating a reversal of EMT processes .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Preliminary findings suggest that it may effectively inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | MIC (μg/mL) | Key Biological Activity |

|---|---|---|

| This compound | Not specified | Anti-inflammatory, antifungal |

| Methyl 2,5-dichloro-3-(difluoromethoxy)benzoate | 0.06 | Antifungal against C. neoformans |

| 3,5-Dichloro-4-(difluoromethoxy)benzoic acid | Not specified | Potential enzyme inhibitor |

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-3-(difluoromethoxy)benzoic acid in laboratory settings?

The synthesis typically involves chlorination of a benzyl alcohol precursor (e.g., 2,5-dichloro-3-(difluoromethoxy)benzyl alcohol) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. Subsequent hydrolysis of the intermediate benzyl chloride derivative yields the target benzoic acid. Reaction parameters such as temperature, solvent choice (e.g., anhydrous dichloromethane), and stoichiometry must be optimized to minimize side reactions and improve yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., chlorine and difluoromethoxy group positions).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for research-grade material).

- Mass Spectrometry (MS) : To verify molecular weight (228.03 g/mol) and isotopic patterns.

- X-ray Crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Q. What solvent systems are optimal for solubility studies of this compound?

The compound’s solubility is influenced by the difluoromethoxy group, which enhances lipophilicity. Recommended solvents include:

- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.

- Aqueous buffers : Adjust pH to deprotonate the carboxylic acid group (pKa ~2–3) for improved solubility.

- Methanol/ethanol : For intermediate dilution steps.

Heating to 37°C and brief sonication can aid dissolution .

Advanced Research Questions

Q. How does the difluoromethoxy group influence enzyme inhibition compared to trifluoromethoxy or methoxy analogs?

The difluoromethoxy group enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding. Comparative studies show:

- Higher enzyme inhibition potency compared to methoxy analogs due to stronger electron-withdrawing effects.

- Reduced metabolic stability compared to trifluoromethoxy analogs, as the latter’s C-F bonds are less prone to hydrolysis.

These properties make it a versatile scaffold for covalent inhibitors forming stable adducts with nucleophilic enzyme residues (e.g., cysteine thiols) .

Q. What computational methods are suitable for predicting reactivity and electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms provides accurate predictions of:

Q. How should researchers address contradictory data in enzyme inhibition assays?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

- Control experiments : Use irreversible inhibitors (e.g., iodoacetamide) to confirm covalent binding mechanisms.

- Varied pH and ionic strength : To assess environmental influences on binding.

- Cross-validation : Compare results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Key challenges include:

- Byproduct formation : Competing chlorination at alternative positions.

- Purification : Use acid-base extraction or column chromatography to isolate the target compound.

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in cross-coupling reactions.

Detailed reaction monitoring via in-situ FTIR or LC-MS is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.